![molecular formula C14H14N2O3S B12499635 3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid](/img/structure/B12499635.png)
3-Amino-4-[(4-methylbenzyl)carbamoyl]thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an amino group, a carboxylic acid group, and a carbamoyl group attached to the thiophene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions using suitable amines.
Carbamoylation: The carbamoyl group can be introduced by reacting the amino-thiophene intermediate with a carbamoyl chloride derivative.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The amino and carbamoyl groups can form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
3-AMINO-4-METHYLTHIOPHENE-2-CARBOXYLIC ACID: Similar structure but lacks the carbamoyl group.
4-METHYLTHIOPHENE-2-CARBOXYLIC ACID: Lacks both the amino and carbamoyl groups.
3-AMINO-2-THIOPHENECARBOXYLIC ACID: Lacks the methyl and carbamoyl groups.
Uniqueness
3-AMINO-4-{[(4-METHYLPHENYL)METHYL]CARBAMOYL}THIOPHENE-2-CARBOXYLIC ACID is unique due to the presence of both the amino and carbamoyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C14H14N2O3S |
|---|---|
分子量 |
290.34 g/mol |
IUPAC 名称 |
3-amino-4-[(4-methylphenyl)methylcarbamoyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3S/c1-8-2-4-9(5-3-8)6-16-13(17)10-7-20-12(11(10)15)14(18)19/h2-5,7H,6,15H2,1H3,(H,16,17)(H,18,19) |
InChI 键 |
QYNUCBKAQDLRNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=CSC(=C2N)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{N-[(4-Fluorophenyl)methyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B12499552.png)
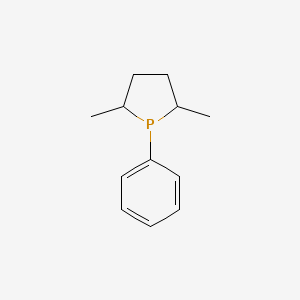
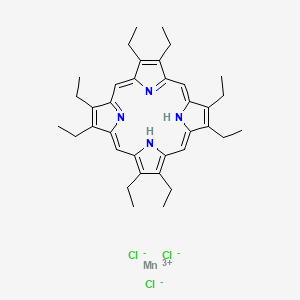
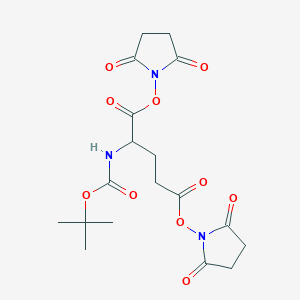
![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-chlorophenyl)acetamide](/img/structure/B12499586.png)
![3-[({[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12499591.png)
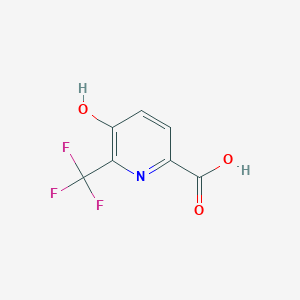
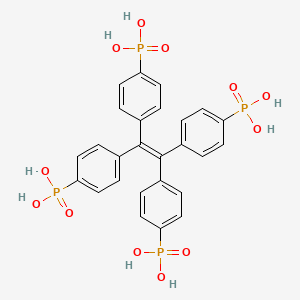
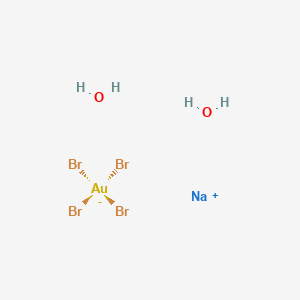
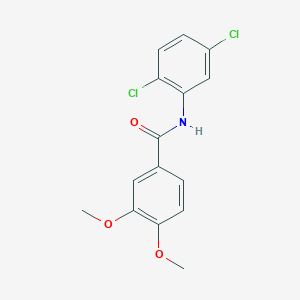
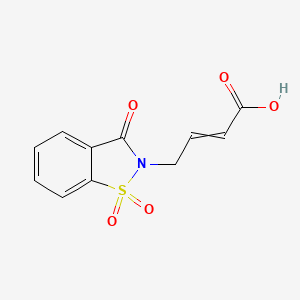
![Methyl 3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12499621.png)
![4-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B12499637.png)
![5-[(2-ethoxyphenyl)methyl]-4-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B12499643.png)
